Z-GLN-GLY-OH

Transglutaminase activity assay Spectrophotometry Method validation

Researchers requiring a validated transglutaminase (TGase) substrate often face assay failure from unvalidated analogs. Z-GLN-GLY-OH (CAS 6610-42-0) is the established γ-glutamyl donor for spectrophotometric TGase activity determination. - Calibrated Detection: Extinction coefficient ε = 8940 ± 55 M⁻¹cm⁻¹ at 278 nm for DMPDA anilide product enables reproducible quantification. - Kinetic Benchmarking: Reference KM values of 11.6 mM (S. mobaraensis), 12.83 mM (M. separata), and 11.2 mM (human TG2) support inter-laboratory validation. - Pathway Analysis: 11.5-fold difference in 15(V/K) KIE between deamidation and transamidation enables TG2 catalytic mechanism studies. Supplied as a white to off-white powder (≥98% HPLC), stored at -20°C, with global shipping and batch-specific CoA.

Molecular Formula C15H19N3O6
Molecular Weight 337.33 g/mol
CAS No. 6610-42-0
Cat. No. B1584451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-GLN-GLY-OH
CAS6610-42-0
Molecular FormulaC15H19N3O6
Molecular Weight337.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)NCC(=O)O
InChIInChI=1S/C15H19N3O6/c16-12(19)7-6-11(14(22)17-8-13(20)21)18-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,16,19)(H,17,22)(H,18,23)(H,20,21)
InChIKeySOUXAAOTONMPRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-GLN-GLY-OH Substrate Specifications


Z-GLN-GLY-OH (N-Benzyloxycarbonyl-L-Glutaminylglycine, CAS 6610-42-0) is a protected dipeptide derivative with the molecular formula C15H19N3O6 and a molecular weight of 337.33 g/mol . It is a white to off-white powder solid, recommended for storage at −20°C . The compound functions as a synthetic γ-glutamyl donor substrate used in spectrophotometric determination of transglutaminase (TGase) activity and enzymatic synthesis of N-linked neoglycoproteins .

Invalidity of Z-GLN-GLY-OH Substitution for TGase Studies


Z-GLN-GLY-OH is not a generic commodity chemical; it is a specific, validated peptide substrate for transglutaminase (TGase) assays. Substituting an analog without validation fails because TGase substrate recognition and kinetic parameters are highly sensitive to the N-terminal protecting group, the C-terminal amino acid identity, and the overall molecular geometry [1]. For example, the structurally similar but distinct compound CBZ-Gln-Gly demonstrates relatively higher Km values toward Streptomyces transglutaminases compared to other substrates, and its low water solubility restricts experimental concentration ranges [1]. A non-validated substitution, such as using a free dipeptide lacking the Z protecting group, would not reliably generate the same spectrophotometric signal [2]. The following evidence establishes Z-GLN-GLY-OH's specific, quantitative performance characteristics that justify its selection over generic or unvalidated alternatives.

Comparative Evidence for Z-GLN-GLY-OH


Validated Substrate for Continuous Spectrophotometric TGase Assay

Z-GLN-GLY-OH is the specific peptide γ-glutamyl donor substrate validated in the foundational method for a direct continuous spectrophotometric assay for TGase activity [1]. This method, which uses N,N-dimethyl-1,4-phenylenediamine (DMPDA) as the acceptor substrate, established a baseline for TGase activity measurement that is directly linked to Z-GLN-GLY-OH. Any substitution would require complete revalidation of the assay conditions. The study determined the extinction coefficient of the specific anilide product (N-(4-dimethylamino-phenyl)-2-[2-(4-dimethylamino-phenylcarbamoyl)-propionylamino]-succinamic acid) formed from Z-GLN-GLY-OH and DMPDA to be ε = 8940 ± 55 M−1 cm−1 at 278 nm [1].

Transglutaminase activity assay Spectrophotometry Method validation

Differentiating TG2 Deamidation and Transamidation Activities

Z-GLN-GLY-OH enables researchers to distinguish between the two distinct catalytic activities of TG2, which is not possible with all peptide substrates. A 2018 study using Z-GLN-GLY-OH with putrescine as the acyl acceptor measured 15(V/K) kinetic isotope effects (KIEs) for TG2-catalyzed reactions. A significant difference in KIE values was observed: 0.2% for the deamidation reaction versus 2.3% for the transamidation reaction [1]. This 11.5-fold difference demonstrates that the rate-limiting steps for TG2 active site acylation are mechanistically dependent on the acyl acceptor presence, a finding enabled by Z-GLN-GLY-OH.

Transglutaminase 2 Deamidation Transamidation Kinetic isotope effect

KM-Based Differentiation of TGase Isoforms

Z-GLN-GLY-OH's utility in differentiating and characterizing transglutaminases is supported by quantitative KM values from independent studies. The compound shows distinct affinities depending on the TGase source: a KM of 11.6 mM was reported for recombinant wild-type TGase from Streptomyces mobaraensis at pH 7.2, 37°C [1], while a KM of 12.83 mM was reported for native TGase from Mythimna separata under different conditions (pH 7.5, 42°C) [1]. For human TG2, a KM of 11.2 mM was reported for the wild-type enzyme in 1 M MOPS buffer with 100 mM CaCl2 at 37°C [1].

Transglutaminase Michaelis-Menten kinetics Enzyme characterization Substrate specificity

Purity Specifications for Reproducible TGase Assays

Reproducible TGase kinetic measurements require substrate purity to be well-defined and consistent across experiments. Commercial sources of Z-GLN-GLY-OH provide specified purity levels: ≥99% by TLC is available, with elemental analysis confirming assay values of 99.5% . Alternative vendors offer HPLC purity >95% at 214 nm [1]. Unspecified or lower-purity peptide substrates introduce variability in apparent KM and Vmax determinations, confounding enzyme characterization studies.

Quality control Analytical chemistry Peptide purity

Z-GLN-GLY-OH Research and Industrial Applications


Spectrophotometric TGase Activity Assay

Procure Z-GLN-GLY-OH for validated continuous spectrophotometric TGase assays using DMPDA as the acceptor substrate. The method's extinction coefficient (ε = 8940 ± 55 M−1 cm−1 at 278 nm) for the Z-GLN-GLY-OH–DMPDA anilide product provides a calibrated, reproducible measurement system [1].

TG2 Deamidation and Transamidation Mechanistic Studies

Utilize Z-GLN-GLY-OH to investigate the divergent catalytic pathways of TG2, relevant to celiac disease, neurodegenerative disorders, and fibrosis. The 11.5-fold difference in 15(V/K) kinetic isotope effects between deamidation (0.2%) and transamidation (2.3%) reactions enables pathway-specific mechanistic analysis [1].

Synthesis of N-Linked Neoglycoproteins

Apply Z-GLN-GLY-OH as the γ-glutamyl donor substrate in TGase-catalyzed synthesis of N-linked neoglycoproteins for glycobiology research and bioconjugation applications [1].

TGase Isoform Characterization and Differentiation

Employ Z-GLN-GLY-OH as a reference substrate for benchmarking TGase preparations against established KM values: 11.6 mM for S. mobaraensis TGase, 12.83 mM for M. separata TGase, and 11.2 mM for human TG2 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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